![molecular formula C11H10BrN5O2 B10769418 Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)
Ac-Lys-[Leu(8)]-des-Arg(9)-BK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin is a synthetic analogue of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation and blood pressure regulation . This compound is specifically designed to study the bradykinin receptor pathways and their implications in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain assembly, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) with scavengers .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues, which are used to study the functional aspects of the bradykinin receptor .
Scientific Research Applications
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of bradykinin receptors in inflammation and pain pathways.
Medicine: Potential therapeutic applications in treating inflammatory diseases and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to bradykinin receptors, specifically the B1 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and subsequent physiological responses such as vasodilation and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Lysine-[Methylalanine(6), Leucine(8), des-Arginine(9)]-Bradykinin: Another synthetic analogue with similar receptor binding properties.
Des-Arginine(9)-Bradykinin: Lacks the C-terminal arginine, used to study B1 receptor specificity.
Uniqueness
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the bradykinin receptor pathways and developing potential therapeutic agents .
Properties
Molecular Formula |
C11H10BrN5O2 |
|---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
4-(2-amino-5-oxoimidazol-4-yl)-2-bromo-4,5,6,7-tetrahydro-3aH-pyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3-5H,1-2H2,(H,14,18)(H2,13,17,19) |
InChI Key |
QPCBNXNDVYOBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=NC(=CC2C1C3=NC(=NC3=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


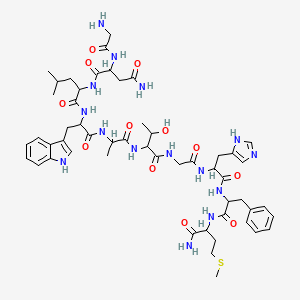
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)



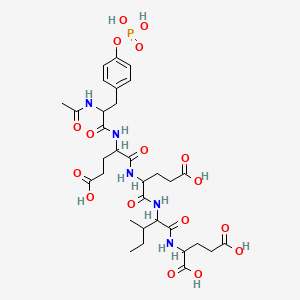
![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
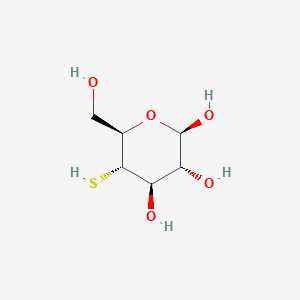
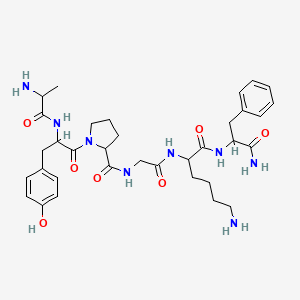
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
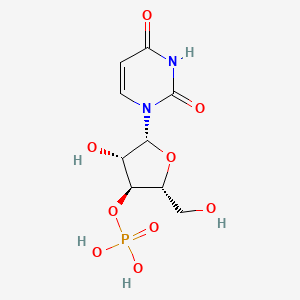
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)
